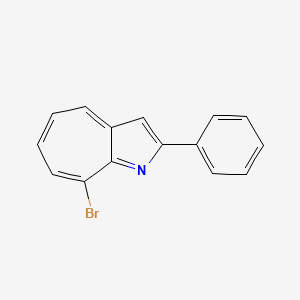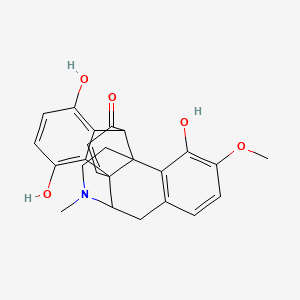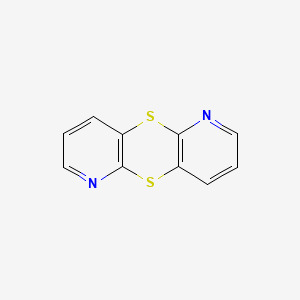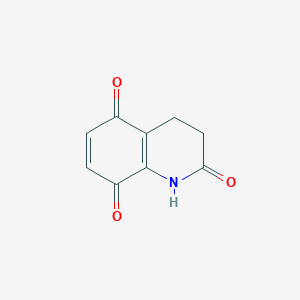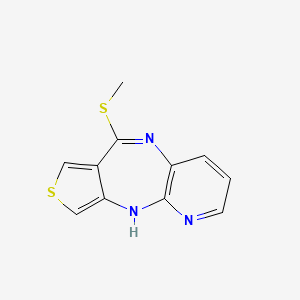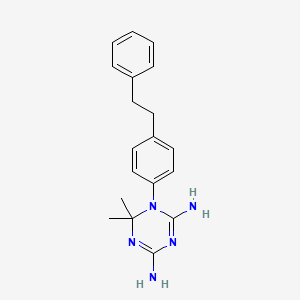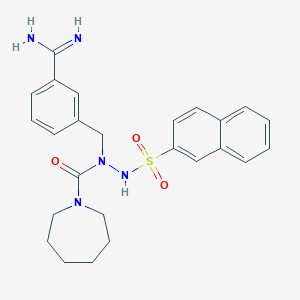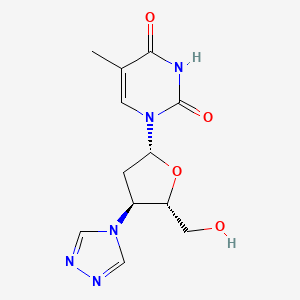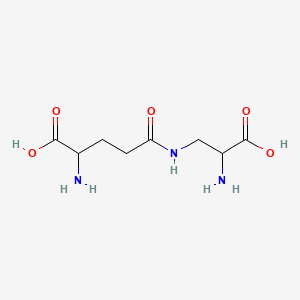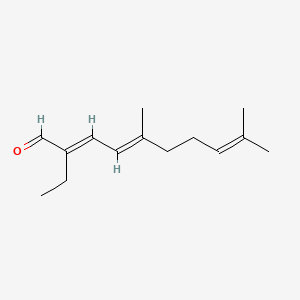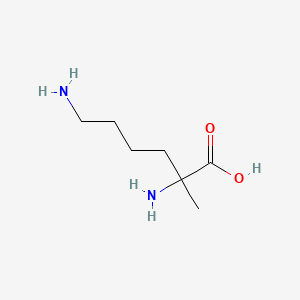
2,3-Bis(iodomethyl)-6-methoxyquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(iodomethyl)-6-methoxyquinoxaline is a quinoxaline derivative characterized by the presence of iodomethyl groups at the 2 and 3 positions and a methoxy group at the 6 position. Quinoxaline derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(iodomethyl)-6-methoxyquinoxaline typically involves the halogenation of quinoxaline derivatives. One common method includes the reaction of 2,3-bis(hydroxymethyl)-6-methoxyquinoxaline with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(iodomethyl)-6-methoxyquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under mild conditions.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction Reactions: Reduction of the iodomethyl groups can lead to the formation of hydroxymethyl or methyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of quinoxaline derivatives with various functional groups.
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of 2,3-bis(hydroxymethyl)-6-methoxyquinoxaline.
Applications De Recherche Scientifique
2,3-Bis(iodomethyl)-6-methoxyquinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of antimicrobial coatings and materials
Mécanisme D'action
The mechanism of action of 2,3-Bis(iodomethyl)-6-methoxyquinoxaline involves its interaction with cellular components. The iodomethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. This compound can also induce oxidative stress by generating reactive oxygen species, contributing to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Bis(bromomethyl)-6-methoxyquinoxaline
- 2,3-Bis(chloromethyl)-6-methoxyquinoxaline
- 2,3-Bis(fluoromethyl)-6-methoxyquinoxaline
Uniqueness
2,3-Bis(iodomethyl)-6-methoxyquinoxaline is unique due to the presence of iodomethyl groups, which confer higher reactivity compared to other halomethyl derivatives. This increased reactivity enhances its potential as an antimicrobial and anticancer agent .
Propriétés
Numéro CAS |
32602-08-7 |
|---|---|
Formule moléculaire |
C11H10I2N2O |
Poids moléculaire |
440.02 g/mol |
Nom IUPAC |
2,3-bis(iodomethyl)-6-methoxyquinoxaline |
InChI |
InChI=1S/C11H10I2N2O/c1-16-7-2-3-8-9(4-7)15-11(6-13)10(5-12)14-8/h2-4H,5-6H2,1H3 |
Clé InChI |
LILYPRLZBGZTJF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(C(=N2)CI)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



